Cas no 2034374-04-2 (3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide)

3-Chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazine-substituted pyrazole core, offering a structurally distinct scaffold for medicinal chemistry and biochemical research. Its chloro-fluoro substitution pattern on the benzene ring enhances electrophilic reactivity, while the pyrazine moiety contributes to potential hydrogen bonding interactions, improving target binding specificity. The compound’s modular design allows for further functionalization, making it a versatile intermediate in drug discovery. Its stability under physiological conditions and selective solubility profile facilitate applications in inhibitor development and enzyme modulation studies. This compound is particularly valuable for investigating sulfonamide-based pharmacophores in therapeutic agent design.
3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide structure
2034374-04-2 structure
Product name:3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide
CAS No:2034374-04-2
MF:C15H13ClFN5O2S
MW:381.812423467636
CID:6422538
PubChem ID:119102813

3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide
    • 3-chloro-4-fluoro-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide
    • 2034374-04-2
    • 3-chloro-4-fluoro-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide
    • F6525-2297
    • 3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
    • AKOS026695112
    • Inchi: 1S/C15H13ClFN5O2S/c1-22-10(6-14(21-22)15-9-18-4-5-19-15)8-20-25(23,24)11-2-3-13(17)12(16)7-11/h2-7,9,20H,8H2,1H3
    • InChI Key: OUEWCWHIAVHFGU-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)S(NCC1=CC(C2C=NC=CN=2)=NN1C)(=O)=O)F

Computed Properties

  • Exact Mass: 381.0462517g/mol
  • Monoisotopic Mass: 381.0462517g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 98.2Ų

3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-2297-5μmol
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-2297-3mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
3mg
$63.0 2023-09-08
Life Chemicals
F6525-2297-20mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
20mg
$99.0 2023-09-08
Life Chemicals
F6525-2297-2mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
2mg
$59.0 2023-09-08
Life Chemicals
F6525-2297-50mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
50mg
$160.0 2023-09-08
Life Chemicals
F6525-2297-4mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
4mg
$66.0 2023-09-08
Life Chemicals
F6525-2297-30mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
30mg
$119.0 2023-09-08
Life Chemicals
F6525-2297-15mg
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
15mg
$89.0 2023-09-08
Life Chemicals
F6525-2297-20μmol
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6525-2297-2μmol
3-chloro-4-fluoro-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}benzene-1-sulfonamide
2034374-04-2
2μmol
$57.0 2023-09-08

Additional information on 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide

3-Chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide (CAS No. 2034374-04-2): An Emerging Compound in Medicinal Chemistry

3-Chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide (CAS No. 2034374-04-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its chloro, fluoro, and sulfonamide functionalities, as well as its pyrazine and pyrazole moieties, exhibits a diverse range of biological activities that make it a promising candidate for further research and development.

The chemical structure of 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide is particularly noteworthy for its ability to interact with various biological targets. The presence of the sulfonamide group, a common pharmacophore in many drugs, suggests potential applications in areas such as anti-inflammatory and anti-cancer therapies. Additionally, the chloro and fluoro substituents can enhance the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.

In recent studies, this compound has shown promising results in inhibiting the activity of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. The compound's interaction with COX enzymes is attributed to its unique structural arrangement, particularly the presence of the sulfonamide group and the pyrazine moiety.

Beyond its anti-inflammatory properties, 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide has also demonstrated potential as an anti-cancer agent. Studies have shown that it can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to inhibit the activity of certain kinases, such as PI3K and AKT, which are frequently overactivated in various types of cancer.

The pharmacokinetic properties of this compound have also been extensively studied. Its high lipophilicity and low molecular weight make it an attractive candidate for oral administration, which is a significant advantage in drug development. Preclinical studies have demonstrated that it exhibits good bioavailability and a favorable pharmacokinetic profile, with a long half-life and minimal toxicity.

In addition to its therapeutic potential, 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide has also been explored for its use as a tool compound in chemical biology research. Its ability to selectively modulate specific biological targets makes it a valuable tool for understanding complex biological processes and identifying new therapeutic targets.

The synthesis of this compound involves several steps, including the preparation of the key intermediates such as 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole and 3-chloro-4-fluorobenzene sulfonyl chloride. These intermediates are then combined through a series of reactions to form the final product. The synthetic route is highly efficient and scalable, making it suitable for large-scale production if needed.

In conclusion, 3-chloro-4-fluoro-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}benzene-1-sulfonamide (CAS No. 2034374-04-2) represents a significant advancement in medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for further research and development in various therapeutic areas. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in the field of drug discovery.

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